REACTION_CXSMILES
|
NC1C=C([C:8]2[N:13]3[N:14]=[C:15]([NH:17][C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)[N:16]=[C:12]3[CH:11]=[CH:10][CH:9]=2)C=CC=1.BrC1N2N=C(N)N=C2C=CC=1.[N+](C1C=C(B(O)O)C=CC=1)([O-])=O.C1(Br)C=CC=CC=1.O1C=CC(C2N3N=C(NC4C=CC=CC=4)N=C3C=CC=2)=C1.[N+](C1C=C(C2N3N=C(NC4C=CC=CC=4)N=C3C=CC=2)C=CC=1)([O-])=O.[Cl-].[NH4+]>CO.O1CCCC1.[Zn]>[C:18]1([NH:17][C:15]2[N:16]=[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][N:13]3[N:14]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2N1N=C(N2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)Br
|
Name
|
5-(3-Aminophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
|
Name
|
5-(furan-3-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
|
Name
|
5-(3-nitrophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
338 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |